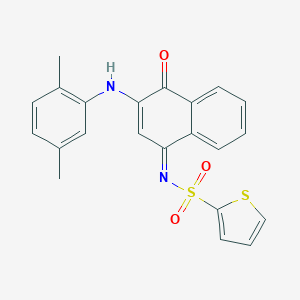
N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound is of interest due to its unique properties and potential applications in various fields of research.
Mechanism of Action
The mechanism of action for N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide involves its ability to inhibit certain enzymes. Specifically, this compound has been shown to inhibit the activity of certain kinases, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide are still being studied. However, it has been shown to have potential as an anti-cancer agent, as well as a potential treatment for certain inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide in lab experiments is its ability to selectively inhibit certain enzymes. This can be useful in studying the role of these enzymes in various cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide. One area of interest is in the development of new drugs based on this compound for the treatment of various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and toxicity.
Synthesis Methods
The synthesis method for N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide involves a multi-step process. The first step involves the synthesis of 2,5-dimethylaniline, which is then reacted with 1,4-naphthoquinone to form the intermediate compound. This intermediate is then reacted with thiophenesulfonamide to form the final product.
Scientific Research Applications
N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide has potential applications in various fields of scientific research. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential as an inhibitor of certain enzymes that are involved in the progression of certain diseases.
properties
Molecular Formula |
C22H18N2O3S2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(NZ)-N-[3-(2,5-dimethylanilino)-4-oxonaphthalen-1-ylidene]thiophene-2-sulfonamide |
InChI |
InChI=1S/C22H18N2O3S2/c1-14-9-10-15(2)18(12-14)23-20-13-19(16-6-3-4-7-17(16)22(20)25)24-29(26,27)21-8-5-11-28-21/h3-13,23H,1-2H3/b24-19- |
InChI Key |
OWBICSMKLQSPCR-CLCOLTQESA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC2=C/C(=N/S(=O)(=O)C3=CC=CS3)/C4=CC=CC=C4C2=O |
SMILES |
CC1=CC(=C(C=C1)C)NC2=CC(=NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C2=O |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=CC(=NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281241.png)
![Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281242.png)
![Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281243.png)
![Butyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281244.png)
![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281247.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281248.png)
![Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281249.png)
![Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281250.png)
![2,4,6-trimethyl-N-(4-oxo-3-[(phenylsulfonyl)amino]-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281253.png)
![Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281254.png)
![Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281257.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281260.png)
![2,4,5-trimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281262.png)
![Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281265.png)